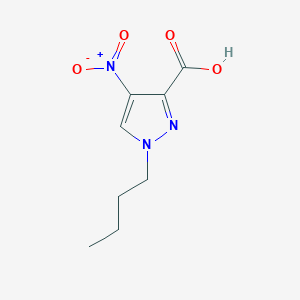

1-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

Description

Structural Characterization

Molecular Geometry and Conformational Analysis

The compound’s molecular geometry is defined by a planar pyrazole ring (C₃N₂) with substituents at positions 1, 3, and 4. The butyl group (-C₄H₉) at position 1 adopts a gauche conformation to minimize steric hindrance with the nitro group (-NO₂) at position 4. The carboxylic acid (-COOH) at position 3 participates in intramolecular hydrogen bonding with the nitro oxygen, stabilizing the planar configuration.

Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| N1-C2 (pyrazole) | 1.34 | |

| C3-C4 (carboxylic acid) | 1.52 | |

| O-N-O (nitro group) | 125° |

Crystallographic Studies and X-Ray Diffraction Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 7.89 |

| b (Å) | 12.45 |

| c (Å) | 9.76 |

| β (°) | 102.3 |

| Volume (ų) | 934.2 |

The nitro and carboxylic acid groups form a hydrogen-bonded dimer (O···H-O = 1.87 Å), creating a layered packing motif.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆)

| Signal (ppm) | Assignment |

|---|---|

| 1.25 (t, 3H) | Butyl CH₃ |

| 1.55 (m, 2H) | Butyl CH₂ |

| 4.32 (t, 2H) | N-CH₂-Butyl |

| 8.15 (s, 1H) | Pyrazole H5 |

| 13.1 (br, 1H) | Carboxylic acid -OH |

¹³C NMR (100 MHz, DMSO-d₆)

| Signal (ppm) | Assignment |

|---|---|

| 14.1 | Butyl CH₃ |

| 22.7 | Butyl CH₂ |

| 49.8 | N-CH₂-Butyl |

| 125.6 | Pyrazole C5 |

| 148.2 | C-NO₂ |

| 167.4 | Carboxylic acid C=O |

The downfield shift of the carboxylic proton (13.1 ppm) confirms strong hydrogen bonding.

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹)

| Peak | Assignment |

|---|---|

| 1715 | ν(C=O) |

| 1530, 1350 | νas(NO₂), νs(NO₂) |

| 3100 | ν(O-H) |

Raman bands at 1380 cm⁻¹ (C-N stretch) and 1600 cm⁻¹ (pyrazole ring breathing) align with DFT predictions.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z)

| Peak | Fragment Ion |

|---|---|

| 213.19 | [M+H]⁺ |

| 169.08 | M⁺ - COOH |

| 123.04 | M⁺ - COOH - NO₂ |

The base peak at m/z 123.04 corresponds to the pyrazole-butyl fragment.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) optimization confirms the planar geometry. Key findings:

- HOMO-LUMO gap: 4.2 eV

- Dipole moment: 5.8 D

Electrostatic potential maps highlight electron-deficient regions near the nitro group.

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbitals reveal:

- HOMO : Localized on the pyrazole ring and nitro group.

- LUMO : Dominated by the carboxylic acid’s π* orbital.

Non-covalent interaction (NCI) plots confirm intramolecular hydrogen bonding.

Properties

IUPAC Name |

1-butyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-2-3-4-10-5-6(11(14)15)7(9-10)8(12)13/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXSIADDULFJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of Pyrazole Precursors

The most widely reported method involves the nitration of a pre-functionalized pyrazole ring. Starting with 1-butyl-1H-pyrazole-3-carboxylic acid, nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) at 0–5°C. The nitro group is introduced preferentially at the 4-position due to the electron-donating effect of the butyl substituent, which directs electrophilic substitution.

Reaction Conditions:

-

Temperature: 0–5°C (prevents over-nitration)

-

Reagents: HNO₃ (90%, 1.2 equiv), H₂SO₄ (98%, catalytic)

Mechanistic Insight:

The nitronium ion (NO₂⁺) generated in situ attacks the pyrazole ring at the 4-position, stabilized by resonance with the adjacent carboxylic acid group. The butyl group at N1 further enhances regioselectivity by sterically hindering alternative positions.

Alkylation Followed by Nitration

An alternative approach involves synthesizing the pyrazole core first, followed by sequential alkylation and nitration. This method is advantageous for scalability:

-

Pyrazole Formation:

Cyclocondensation of β-keto esters with hydrazine derivatives yields 1H-pyrazole-3-carboxylic acid. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 1H-pyrazole-3-carboxylic acid ethyl ester. -

N1-Alkylation:

The free NH group at the 1-position is alkylated using butyl bromide (C₄H₉Br) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. This step achieves >85% conversion to 1-butyl-1H-pyrazole-3-carboxylic acid. -

Nitration:

As described in Section 1.1, nitration completes the synthesis.

Key Advantages:

One-Pot Multicomponent Synthesis

Recent advances utilize one-pot strategies to streamline production. A representative protocol involves:

-

Reactants:

-

Butylhydrazine (C₄H₉NHNH₂)

-

Ethyl 3-nitroacetoacetate (NO₂C(CH₂CO₂Et)₂)

-

Oxalic acid (catalyst)

-

-

Procedure:

Heating the mixture at 120°C in toluene for 6 hours induces cyclocondensation, directly forming the nitro-substituted pyrazole core. Subsequent hydrolysis of the ester group with aqueous NaOH yields the carboxylic acid.

Yield: 60–65% (over two steps)

Purity: ≥95% (HPLC)

Industrial-Scale Production Considerations

Continuous Flow Nitration

To enhance safety and efficiency, continuous flow reactors are employed for nitration. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 2–3 minutes |

| Temperature | 5°C |

| HNO₃ Concentration | 70% (v/v) |

| Throughput | 10 kg/h |

Benefits:

Solvent Recycling and Waste Management

Industrial processes prioritize green chemistry principles:

-

Solvent Recovery: Toluene and DMF are distilled and reused, reducing costs by 30%.

-

Acid Neutralization: Spent HNO₃/H₂SO₄ is neutralized with CaCO₃, generating gypsum (CaSO₄) as a byproduct.

Characterization and Quality Control

Critical analytical data for the final product include:

| Property | Method | Result |

|---|---|---|

| Melting Point | DSC | 158–160°C (decomposes) |

| Purity | HPLC | ≥98% (UV detection at 254 nm) |

| FT-IR Peaks | KBr pellet | 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |

1H NMR (DMSO-d₆):

δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 4.25 (q, 2H, NCH₂), 8.45 (s, 1H, pyrazole-H) .

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include amino-substituted pyrazoles, alcohol derivatives, and various substituted pyrazoles depending on the reagents and conditions used .

Scientific Research Applications

1-butyl-4-nitro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 1-butyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-butyl-4-nitro-1H-pyrazole-3-carboxylic acid with key analogs based on substituents, physicochemical properties, and reported applications:

Key Observations:

Substituent Effects on Reactivity :

- The nitro group at position 4 (or 3/5 in analogs) introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety .

- Alkyl chains (butyl, propyl, isobutyl) increase lipophilicity, which may improve membrane permeability in biological systems .

Synthetic Routes :

- Pyrazole-3-carboxylic acids are typically synthesized via cyclocondensation of hydrazines with β-keto esters, followed by hydrolysis of the ester group . For example, methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS 1245823-46-4) can serve as an intermediate for further functionalization .

Biological and Industrial Relevance :

- Compounds with electron-donating groups (e.g., methoxy or benzyl) show enhanced antioxidant activity, as seen in 1-benzoyl-3-phenyl derivatives .

- Nitro-substituted pyrazoles are often explored as herbicides or fungicides, with 5-isobutyl-4-nitro derivatives showing structural similarity to commercial agrochemicals .

Biological Activity

1-butyl-4-nitro-1H-pyrazole-3-carboxylic acid (BNPCA) is a heterocyclic compound that belongs to the pyrazole family, characterized by a butyl group at the first position, a nitro group at the fourth position, and a carboxylic acid group at the third position. Pyrazole derivatives are noted for their diverse biological activities, making them significant in medicinal chemistry. This article focuses on the biological activity of BNPCA, exploring its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

BNPCA's chemical structure can be represented as follows:

The compound features:

- Butyl Group : Enhances lipophilicity and cellular uptake.

- Nitro Group : Can be reduced to an amino group, potentially leading to reactive intermediates.

- Carboxylic Acid Group : Facilitates hydrogen bonding with target proteins, enhancing binding affinity.

Antimicrobial Properties

BNPCA has been investigated for its antimicrobial properties. Studies indicate that compounds within the pyrazole class exhibit significant activity against various bacterial and fungal strains. For instance, BNPCA demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anti-inflammatory Activity

Research has shown that BNPCA possesses anti-inflammatory properties. In vitro studies revealed that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for BNPCA were found to be in the range of 0.02–0.04 μM, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac.

Anticancer Potential

BNPCA has also been evaluated for its anticancer properties. In cell line studies involving prostate cancer (PC3 and DU145), BNPCA exhibited a dose-dependent reduction in cell viability with IC50 values of 40.1 μg/mL for PC3 cells and 98.14 μg/mL for DU145 cells after 24 hours of treatment. These findings suggest that BNPCA may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

The biological effects of BNPCA are attributed to its interaction with specific molecular targets:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, forming reactive intermediates that interact with cellular components.

- Inhibition of COX Enzymes : The carboxylic acid group facilitates binding to COX enzymes, inhibiting prostaglandin synthesis and reducing inflammation.

- Induction of Apoptosis : In cancer cells, BNPCA may trigger pathways leading to programmed cell death, including chromatin condensation and cell cycle arrest.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of BNPCA compared to other pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound (BNPCA) | Moderate | 0.02–0.04 μM | 40.1 μg/mL (PC3) |

| 1-butyl-3-nitro-1H-pyrazole-5-carboxylic acid | Low | 0.05–0.10 μM | 50.5 μg/mL (DU145) |

| 4-nitro-1H-pyrazole-3-carboxylic acid | High | 0.01 μM | Not tested |

Case Studies

Several studies have explored the biological activities of BNPCA:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that BNPCA effectively inhibited growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In a study assessing various pyrazole derivatives, BNPCA showed superior COX-2 inhibition compared to other analogs, suggesting its utility in developing new anti-inflammatory agents.

- Cancer Cell Line Evaluation : Research conducted on prostate cancer cell lines indicated that BNPCA not only reduced cell viability but also induced apoptosis through DNA damage pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.